3-Bromo-8-methylquinolin-4(1H)-one
Description
3-Bromo-8-methylquinolin-4(1H)-one is a brominated quinoline derivative characterized by a bicyclic aromatic system with a ketone group at position 4, a bromine substituent at position 3, and a methyl group at position 6.
Properties
CAS No. |
1204810-27-4 |
|---|---|
Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.084 |
IUPAC Name |
3-bromo-8-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8BrNO/c1-6-3-2-4-7-9(6)12-5-8(11)10(7)13/h2-5H,1H3,(H,12,13) |
InChI Key |
KKSIZYOUCAWUJL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1NC=C(C2=O)Br |
Synonyms |
3-Bromo-4-hydroxy-8-methylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural Features of 3-Bromo-8-methylquinolin-4(1H)-one and Analogs
Key Observations :
- Ring Saturation: Compounds like 6-Bromo-2,3-dihydroquinolin-4(1H)-one () feature a partially saturated quinoline ring, which reduces aromaticity and may enhance solubility compared to fully aromatic analogs .
- Substituent Positioning: The placement of bromine and methyl groups significantly influences reactivity.
- Core Heterocycle: Quinazolinones (e.g., 8-Bromo-6-methylquinazolin-4(3H)-one, ) differ in having two nitrogen atoms in the bicyclic system, altering electronic distribution and binding affinity in biological targets .
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